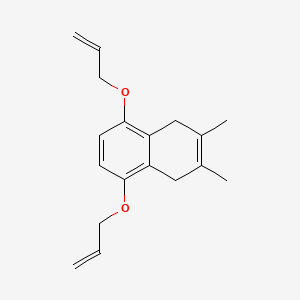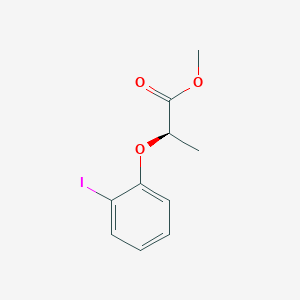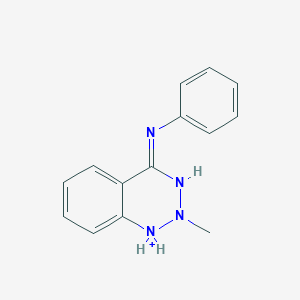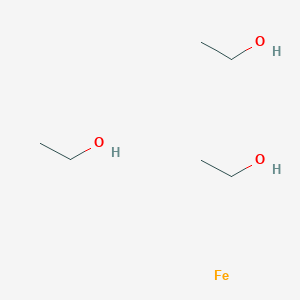![molecular formula C14H25NO3SSi B12530449 2-{[3-(Triethoxysilyl)propyl]sulfanyl}pyridine CAS No. 656230-07-8](/img/structure/B12530449.png)
2-{[3-(Triethoxysilyl)propyl]sulfanyl}pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[3-(Triethoxysilyl)propyl]sulfanyl}pyridine is an organosilicon compound that features a pyridine ring attached to a propyl chain, which is further bonded to a triethoxysilyl group. This compound is known for its unique properties, making it valuable in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(Triethoxysilyl)propyl]sulfanyl}pyridine typically involves the reaction of 3-(triethoxysilyl)propylamine with pyridine-2-thiol. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The process involves:
Reactants: 3-(Triethoxysilyl)propylamine and pyridine-2-thiol.
Solvent: Anhydrous solvents such as dichloromethane or toluene.
Catalyst: Often, a base such as triethylamine is used to facilitate the reaction.
Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures (25-50°C) under an inert atmosphere (e.g., nitrogen or argon) to avoid moisture and oxygen interference.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Reactors: Equipped with inert gas purging systems to maintain an oxygen-free environment.
Continuous Stirring: To ensure uniform mixing of reactants.
Purification: The product is purified using techniques such as distillation or chromatography to achieve the desired purity levels.
化学反应分析
Types of Reactions
2-{[3-(Triethoxysilyl)propyl]sulfanyl}pyridine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or disulfides.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the ethoxy groups.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Various substituted silanes depending on the nucleophile used.
科学研究应用
2-{[3-(Triethoxysilyl)propyl]sulfanyl}pyridine has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent in the synthesis of hybrid materials and as a ligand in coordination chemistry.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable bonds with biological molecules.
Industry: Utilized in the production of advanced materials such as coatings, adhesives, and sealants due to its excellent bonding properties.
作用机制
The mechanism of action of 2-{[3-(Triethoxysilyl)propyl]sulfanyl}pyridine involves its ability to form strong covalent bonds with various substrates. The triethoxysilyl group undergoes hydrolysis to form silanol groups, which can further condense to form siloxane bonds. This property is particularly useful in surface modification and the formation of stable, durable coatings. The pyridine ring can also participate in coordination chemistry, forming complexes with metal ions, which can be exploited in catalysis and material science.
相似化合物的比较
Similar Compounds
3-(Triethoxysilyl)propylamine: Similar in structure but lacks the pyridine ring, making it less versatile in coordination chemistry.
Bis(triethoxysilylpropyl)disulfide: Contains a disulfide linkage instead of a sulfanyl group, offering different reactivity and stability.
3-(Triethoxysilyl)propyl isocyanate: Contains an isocyanate group, which reacts differently compared to the sulfanyl group.
Uniqueness
2-{[3-(Triethoxysilyl)propyl]sulfanyl}pyridine is unique due to the presence of both the triethoxysilyl group and the pyridine ring. This combination allows it to participate in a wide range of chemical reactions and applications, making it more versatile compared to its counterparts.
属性
CAS 编号 |
656230-07-8 |
|---|---|
分子式 |
C14H25NO3SSi |
分子量 |
315.51 g/mol |
IUPAC 名称 |
triethoxy(3-pyridin-2-ylsulfanylpropyl)silane |
InChI |
InChI=1S/C14H25NO3SSi/c1-4-16-20(17-5-2,18-6-3)13-9-12-19-14-10-7-8-11-15-14/h7-8,10-11H,4-6,9,12-13H2,1-3H3 |
InChI 键 |
PSTDTKNBZWTUEN-UHFFFAOYSA-N |
规范 SMILES |
CCO[Si](CCCSC1=CC=CC=N1)(OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


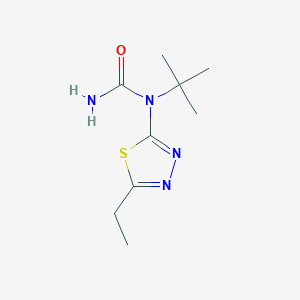
![2-[4-[4-(Phenylcarbamoyl)phenyl]phenyl]sulfonylacetic acid](/img/structure/B12530371.png)
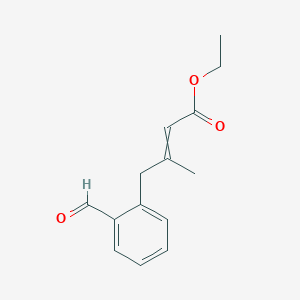

![1-(Cyclohexylmethyl)-3-ethenyl-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole](/img/structure/B12530380.png)
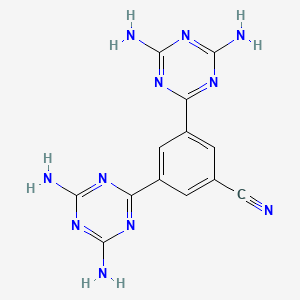
![1,3,6,8-Tetrakis[4-(hexyloxy)phenyl]pyrene](/img/structure/B12530408.png)
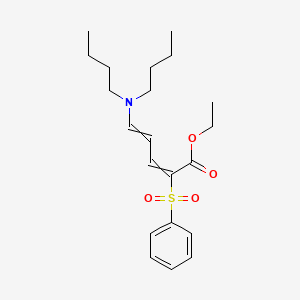
![Benzamide, N-[(phenylamino)-1-piperidinylmethylene]-](/img/structure/B12530416.png)
